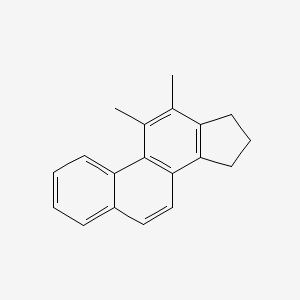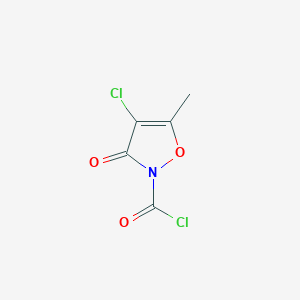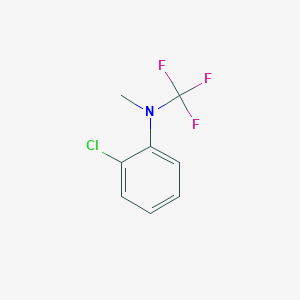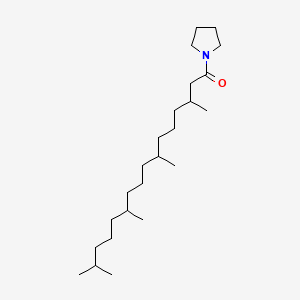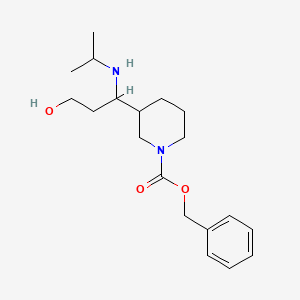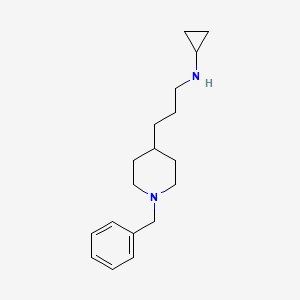
N-(3-(1-benzylpiperidin-4-yl)propyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1-benzylpiperidin-4-yl)propyl)cyclopropanamine is a complex organic compound that features a piperidine ring conjugated to a benzyl group through one nitrogen ring atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-benzylpiperidin-4-yl)propyl)cyclopropanamine typically involves multiple steps, starting with the preparation of the piperidine ring. The benzyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the cyclopropanamine moiety, which can be achieved through a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反应分析
Types of Reactions
N-(3-(1-benzylpiperidin-4-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.
科学研究应用
N-(3-(1-benzylpiperidin-4-yl)propyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anticonvulsant or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(3-(1-benzylpiperidin-4-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide
- N-(1-Benzylpiperidin-4-yl)-2-furamide
- N-(4-Aminobenzyl)-1-methylpiperidin-4-amine dihydrochloride
Uniqueness
N-(3-(1-benzylpiperidin-4-yl)propyl)cyclopropanamine is unique due to its cyclopropanamine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.
属性
分子式 |
C18H28N2 |
|---|---|
分子量 |
272.4 g/mol |
IUPAC 名称 |
N-[3-(1-benzylpiperidin-4-yl)propyl]cyclopropanamine |
InChI |
InChI=1S/C18H28N2/c1-2-5-17(6-3-1)15-20-13-10-16(11-14-20)7-4-12-19-18-8-9-18/h1-3,5-6,16,18-19H,4,7-15H2 |
InChI 键 |
UHIMUWRGDQNGIH-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NCCCC2CCN(CC2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


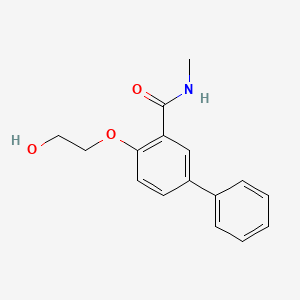
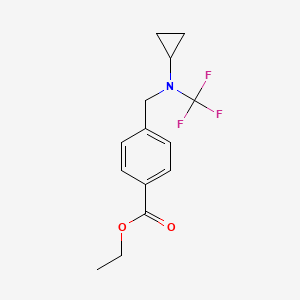


![1H-4,7-Methanocyclobuta[b]indole](/img/structure/B13958552.png)
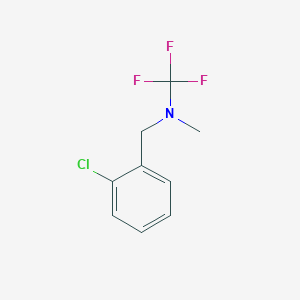
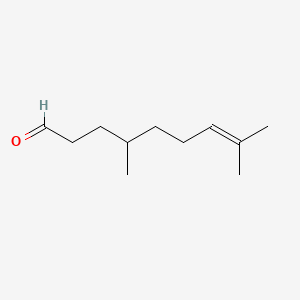
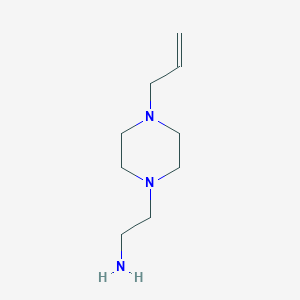
![7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol](/img/structure/B13958568.png)
